S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate
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Overview
Description
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate is a complex organosulfur compound It is characterized by the presence of a thiosulfate group, which is known for its reactivity and versatility in various chemical reactions
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, which are crucial for commercial applications. The use of advanced purification techniques, such as chromatography and crystallization, is also common to achieve the required purity levels .
Chemical Reactions Analysis
Types of Reactions
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate undergoes various chemical reactions, including:
Oxidation: The thiosulfate group can be oxidized to form sulfonates or sulfates.
Reduction: Reduction reactions can convert the thiosulfate group to sulfides or thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiosulfate group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like halides or amines. The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to optimize the reaction .
Major Products
The major products formed from these reactions include sulfonates, sulfides, thiols, and substituted thiosulfates. These products have diverse applications in different fields, including pharmaceuticals and materials science .
Scientific Research Applications
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate involves its interaction with specific molecular targets and pathways. The thiosulfate group can act as a nucleophile, participating in various biochemical reactions. It may also interact with enzymes and proteins, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiosulfates and organosulfur compounds, such as:
- Sodium thiosulfate
- Potassium thiosulfate
- Ammonium thiosulfate
Uniqueness
S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate is unique due to its specific structure, which combines a thiosulfate group with an amidino and carbethoxymethylamine moiety. This unique combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
23521-07-5 |
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Molecular Formula |
C6H13N3O5S2 |
Molecular Weight |
271.3 g/mol |
IUPAC Name |
2-[(2Z)-2-(1-amino-2-sulfosulfanylethylidene)hydrazinyl]-1-ethoxy-1-oxoethane |
InChI |
InChI=1S/C6H13N3O5S2/c1-2-14-6(10)3-8-9-5(7)4-15-16(11,12)13/h8H,2-4H2,1H3,(H2,7,9)(H,11,12,13) |
InChI Key |
VSBXAQRHALVNDG-UHFFFAOYSA-N |
Isomeric SMILES |
CCOC(=O)CN/N=C(/CSS(=O)(=O)O)\N |
Canonical SMILES |
CCOC(=O)CNN=C(CSS(=O)(=O)O)N |
Origin of Product |
United States |
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